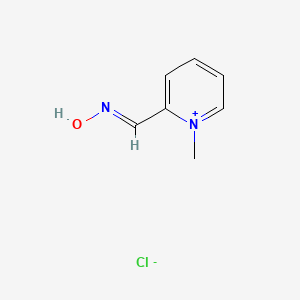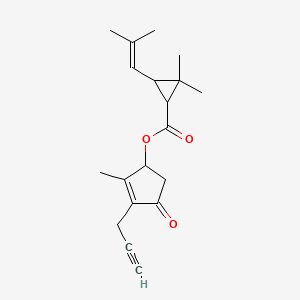
普利多匹定
描述
普利多品是一种口服小分子研究药物。它是一种选择性且有效的 Sigma-1 受体激动剂,目前正在由 Prilenia Therapeutics 开发。 普利多品正处于治疗亨廷顿氏病和肌萎缩性侧索硬化症等神经退行性疾病的临床后期开发阶段 .
科学研究应用
普利多品具有广泛的科学研究应用:
化学: 用作研究 Sigma-1 受体相互作用和结合亲和力的模型化合物。
生物学: 研究其在各种细胞和动物模型中的神经保护作用。
医学: 正在进行治疗亨廷顿氏病和肌萎缩性侧索硬化的临床试验。它已显示出改善运动功能和减缓疾病进展的潜力。
作用机制
普利多品通过结合并激活位于内质网的线粒体相关膜上的 Sigma-1 受体来发挥作用。Sigma-1 受体调节对神经元健康和存活至关重要的关键细胞过程。 普利多品激活 Sigma-1 受体表现出神经保护作用,包括增强线粒体功能,减少内质网应激,并恢复突触可塑性 .
类似化合物:
右美沙芬: 另一种具有神经保护特性的 Sigma-1 受体激动剂。
氟伏沙明: 一种抗抑郁药,也作用于 Sigma-1 受体。
多奈哌齐: 用于治疗阿尔茨海默病,具有 Sigma-1 受体激动剂活性。
比较: 普利多品在其对 Sigma-1 受体的高选择性和效力方面是独一无二的。与其他化合物不同,普利多品已在多个对神经退行性疾病患者重要的独立指标上显示出一致的治疗益处。 它对 Sigma-1 受体的强大占有率,与其他受体的相互作用最小,使其有别于类似的化合物 .
未来方向
Prilenia is continuing the clinical and preclinical evaluation of pridopidine in various neurodegenerative diseases and neurodevelopmental disorders and plans to initiate additional clinical studies in the future, including a global Phase 3 study in ALS . On the heels of promising HEALEY-ALS Phase 2 trial data, Prilenia Therapeutics plans to launch a pivotal Phase 3 study of pridopidine, its candidate amyotrophic lateral sclerosis (ALS) treatment, in the second half of this year .
生化分析
Biochemical Properties
Pridopidine interacts with the Sigma-1 receptor (S1R), an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Pridopidine’s activation of the S1R demonstrates neuroprotective effects in numerous models of neurodegenerative diseases .
Cellular Effects
Pridopidine exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress and restores dendritic spine abnormalities in HD and AD models .
Molecular Mechanism
Pridopidine works by binding and activating the Sigma-1 receptor (S1R) located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Selective activation of the S1R is a promising therapeutic target for treating neurodegenerative and neurodevelopmental disorders .
Temporal Effects in Laboratory Settings
In the PRIDE-HD Ph2 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on Total Functional Capacity (TFC) at Week 52 . In the PROOF-HD phase 3 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on TFC at Week 65 .
Dosage Effects in Animal Models
In HD animal models, pridopidine exerts neuroprotective effects and improves behavioral and motor functions . Pridopidine binds primarily to the Sigma-1 receptor, which mediates its neuroprotective properties .
Metabolic Pathways
Pridopidine shows highest affinity to the Sigma-1 receptor (S1R) and enhances neuroprotection via the S1R in preclinical studies . The S1R is a chaperone protein localized in mitochondria-associated endoplasmic reticulum (ER) membranes, a signaling platform that regulates Ca 2+ signaling, reactive oxygen species (ROS) and mitochondrial fission .
Transport and Distribution
Pridopidine is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor (S1R) agonist . It is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .
Subcellular Localization
Pridopidine prevents the disruption of mitochondria-ER contact sites and improves the co-localization of inositol 1,4,5-trisphosphate receptor (IP3R) and its chaperone S1R with mitochondria in YAC128 neurons . This leads to increased mitochondrial activity, elongation, and motility .
准备方法
合成路线和反应条件: 普利多品的合成涉及多个步骤,从制备核心哌啶结构开始。关键步骤包括:
哌啶核的形成: 哌啶核通过一系列涉及适当前体环化的反应合成。
取代反应: 核心结构经历取代反应以引入丙基和甲基磺酰基。
最终组装: 最终产物通过纯化和结晶过程获得。
工业生产方法: 普利多品的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 先进技术,如连续流动化学和自动化合成,可用于提高效率和可扩展性 .
反应类型:
氧化: 普利多品可以发生氧化反应,特别是在硫原子处,导致形成亚砜和砜。
还原: 还原反应可以针对磺酰基,将其还原回相应的硫醚。
取代: 普利多品中的芳环可以参与亲电芳香取代反应。
常用试剂和条件:
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂: 氢化铝锂,硼氢化钠。
取代试剂: 卤素,硝化剂。
形成的主要产物:
亚砜和砜: 通过氧化形成。
硫醚: 通过还原形成。
取代的芳香族化合物: 通过亲电芳香族取代形成.
属性
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKUEOZJFIXDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188225 | |
| Record name | Pridopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions. | |
| Record name | ACR-16 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
346688-38-8 | |
| Record name | Pridopidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridopidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pridopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pridopidine free base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



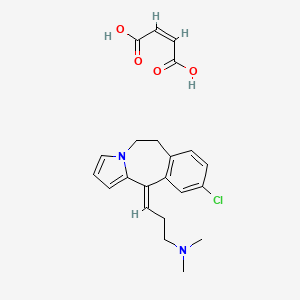
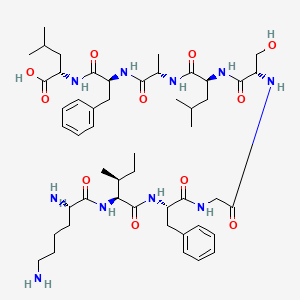

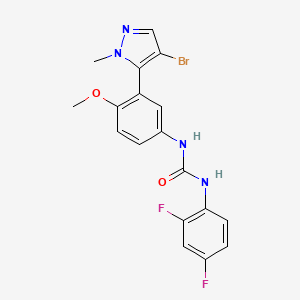
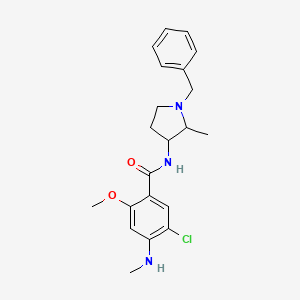



![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)


